Hydrogen Bond Donor/Acceptor Capacity: 6-Hydroxypyrimidine vs. 6-Morpholinopyrimidine Analogs
The target compound bears a 6-hydroxypyrimidine moiety providing 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) on the pyrimidine ring, compared to 0 HBD and 4 HBA for the 6-morpholinopyrimidine analog N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide [1]. This difference in HBD count directly impacts the ability to engage kinase hinge-region hydrogen-bonding networks, a critical interaction for ATP-competitive inhibition [2].
| Evidence Dimension | Hydrogen Bond Donor Count (pyrimidine ring) |
|---|---|
| Target Compound Data | 2 HBD (6-hydroxypyrimidine), 3 HBA on pyrimidine ring |
| Comparator Or Baseline | N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide: 0 HBD, 4 HBA on pyrimidine ring |
| Quantified Difference | Δ = 2 HBD; HBA difference of -1 |
| Conditions | Structural analysis based on PubChem computed descriptors and SMILES interpretation |
Why This Matters
For procurement decisions in kinase inhibitor development, the HBD/HBA profile determines hinge-binding pharmacophore compatibility, making the target compound suitable for targets requiring dual-donor pyrimidine hydrogen bonding while the morpholino analog is not.
- [1] PubChem. Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate; N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide. Computed molecular descriptors. View Source
- [2] Das J, et al. 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of dasatinib (BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. 2006;49(23):6819-6832. View Source
